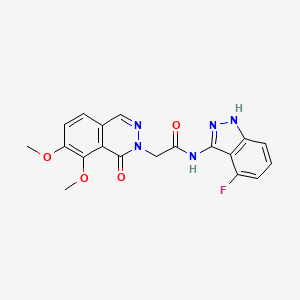methanone](/img/structure/B12175106.png)
[2-(5-methyl-1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that features a tetrazole ring and a thiomorpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with a suitable aryl halide under basic conditions.
Coupling with Thiomorpholine: The resulting tetrazole derivative is then coupled with thiomorpholine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its tetrazole ring is known to mimic carboxylate groups, which can be useful in designing enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the tetrazole ring suggests it might interact with biological targets in a manner similar to other tetrazole-containing drugs.
Industry
In the industrial sector, 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or hydrogen bond donors/acceptors in the target protein, while the thiomorpholine moiety might enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Similar structure but with a morpholine ring instead of thiomorpholine.
2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone: Contains a piperidine ring instead of thiomorpholine.
Uniqueness
The presence of the thiomorpholine ring in 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone distinguishes it from other similar compounds. This sulfur-containing ring can impart unique chemical and biological properties, such as increased lipophilicity or altered metabolic stability.
特性
分子式 |
C13H15N5OS |
|---|---|
分子量 |
289.36 g/mol |
IUPAC名 |
[2-(5-methyltetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H15N5OS/c1-10-14-15-16-18(10)12-5-3-2-4-11(12)13(19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
InChIキー |
PNGKGFOLYWFTGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCSCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12175029.png)
![Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B12175035.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)
![5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B12175050.png)



![N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12175096.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B12175098.png)
